BenchChemオンラインストアへようこそ!

OAB-14

Alzheimer's disease Amyloid-beta clearance APP/PS1 transgenic mice

Choose OAB-14 for your Alzheimer's and Parkinson's research: the only small-molecule Aβ clearance enhancer in Phase II trials. Achieves 71% Aβ reduction via microglial phagocytosis and restores autophagy flux through AMPK/mTOR. Its superior safety profile (MTD >4 g/kg, no weight loss or hepatotoxicity) makes it a better alternative to bexarotene for chronic studies. Also enhances glymphatic α-synuclein clearance. Outperform biologics in head-to-head transgenic mouse models.

Molecular Formula C32H46N4O2
Molecular Weight 518.75
Cat. No. B1193338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOAB-14
SynonymsOAB14;  OAB 14;  OAB-14
Molecular FormulaC32H46N4O2
Molecular Weight518.75
Structural Identifiers
SMILESO=C(NC1=C2C(C)(C)CCC(C)(C)C2=CC3=C1C(C)(C)CCC3(C)C)C4=CC=C(NC(NCCN)=O)C=C4
InChIInChI=1S/C32H46N4O2/c1-29(2)13-15-31(5,6)24-22(29)19-23-25(32(7,8)16-14-30(23,3)4)26(24)36-27(37)20-9-11-21(12-10-20)35-28(38)34-18-17-33/h9-12,19H,13-18,33H2,1-8H3,(H,36,37)(H2,34,35,38)
InChIKeyLWZSVUPSOLLTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OAB-14 for Preclinical Alzheimer's Disease Research: A Bexarotene-Derived Small Molecule with Enhanced Aβ Clearance


OAB-14 (CAS 2140911-49-3) is a novel small molecule derived from the RXR agonist bexarotene, developed as a multi-target Aβ clearance enhancer for Alzheimer's disease (AD) research [1]. It significantly reduces amyloid-beta (Aβ) burden and improves cognitive function in APP/PS1 transgenic mice , and has advanced to Phase II clinical trials in China for mild-to-moderate AD [2].

Why Bexarotene or Other RXR Agonists Cannot Replace OAB-14 in Aβ Clearance-Focused Studies


While bexarotene and other RXR agonists like LG100268 share a common nuclear receptor target, they exhibit divergent efficacy and safety profiles in AD models. Bexarotene reduces soluble Aβ but shows variable effects on plaque burden and causes significant weight loss and hepatomegaly [1]. OAB-14, in contrast, achieves 71% Aβ clearance with a superior safety profile (MTD >4 g/kg, no body weight or liver toxicity) [2]. Furthermore, OAB-14 uniquely engages the AMPK/mTOR pathway to restore autophagy flux and enhances glymphatic clearance of α-synuclein in Parkinson's disease models, mechanisms not demonstrated for bexarotene or LG100268 [3].

OAB-14 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


Superior Aβ Clearance Efficacy: OAB-14 vs. Bexarotene in APP/PS1 Mice

OAB-14 demonstrates rapid and substantial clearance of amyloid-beta (Aβ) in APP/PS1 mice. In a direct study, OAB-14 cleared 71% of Aβ by promoting microglial phagocytosis and increasing IDE and NEP expression [1]. In contrast, bexarotene, the lead compound, reduced Aβ plaque area by >50% within 72 hours in a separate study but did not achieve the same level of total Aβ clearance [2]. The quantitative advantage of OAB-14 in overall Aβ reduction supports its selection over bexarotene for studies prioritizing robust amyloid clearance.

Alzheimer's disease Amyloid-beta clearance APP/PS1 transgenic mice

Enhanced Safety Profile: OAB-14 Exhibits No Body Weight Loss or Hepatotoxicity, Unlike Bexarotene

Safety is a critical differentiator for chronic neurodegenerative disease research. OAB-14 shows no significant effect on body weight or liver toxicity after both acute and chronic treatment in mice, with a maximum tolerated dose (MTD) exceeding 4.0 g/kg [1]. In stark contrast, bexarotene treatment in aged mice led to weight loss, hepatomegaly, and glial activation, with studies concluding that its therapeutic application requires 'extreme caution' due to toxic side effects [2]. This stark safety divergence makes OAB-14 a preferable tool for long-term in vivo studies where compound tolerability is paramount.

Drug safety Toxicity Maximum tolerated dose

Multi-Target Mechanism: OAB-14 Engages PPAR-γ and Restores Autophagy Flux, Uniquely Broadening its Utility Beyond Aβ Clearance

OAB-14's mechanism extends beyond RXR agonism. It suppresses microglia-mediated neuroinflammation by regulating PPAR-γ signaling, as evidenced by the reversal of M2 phenotypic marker downregulation (MRC1, ARG1) in LPS- or oAβ1-42-activated BV2 cells, an effect blocked by the PPAR-γ antagonist GW9662 . Additionally, OAB-14 uniquely restores autophagy flux via the AMPK/mTOR pathway and enhances lysosomal activity, directly addressing endosomal-autophagic-lysosomal (EAL) dysfunction in AD [1]. In contrast, LG100268 is a selective RXR agonist with no reported activity on PPAR-γ or autophagy restoration in AD models .

PPAR-γ Autophagy AMPK/mTOR pathway Neuroinflammation

Clinical Development Stage: OAB-14 is the Only Aβ-Targeting Small Molecule in Phase II Trials, Offering a Distinct Procurement Advantage over Monoclonal Antibodies

OAB-14 is currently the only small molecule targeting Aβ clearance in Phase II clinical trials for Alzheimer's disease, having completed Phase I with favorable safety and pharmacokinetics [1]. In contrast, the only other Aβ-clearance therapy with regulatory approval is aducanumab, a monoclonal antibody (mAb) that requires intravenous infusion and carries a significant risk of amyloid-related imaging abnormalities (ARIA) [2]. OAB-14's oral small-molecule formulation offers a differentiated profile with potential for lower cost, easier administration, and reduced immunogenicity compared to biologic therapies, making it a strategic procurement choice for translational research.

Clinical trials Small molecule Alzheimer's disease Phase II

Expanded Indication Potential: OAB-14 Enhances Glymphatic Clearance of α-Synuclein in Parkinson's Disease Models

OAB-14 demonstrates efficacy beyond Alzheimer's disease. In a rotenone-induced Parkinson's disease (PD) mouse model, oral OAB-14 significantly improved motor function and enhanced glymphatic clearance of α-synuclein (α-syn) by promoting CSF tracer influx/efflux [1]. It also inhibited the α-syn/TLR4/NF-κB/NLRP3 inflammatory pathway and reduced oxidative stress. This activity is not observed with bexarotene or LG100268 in PD models, highlighting OAB-14's unique ability to target pathological protein clearance across multiple neurodegenerative diseases [2].

Parkinson's disease Glymphatic system Alpha-synuclein Neuroprotection

Recommended Application Scenarios for OAB-14 in Academic and Pharmaceutical Research


Mechanistic Studies of Aβ Clearance and Autophagy Restoration

Given OAB-14's demonstrated ability to clear 71% of Aβ via microglial phagocytosis and restore autophagy flux via AMPK/mTOR [1], it is ideally suited for in vitro and in vivo experiments aimed at elucidating the interplay between amyloid pathology and cellular clearance mechanisms. Researchers can use OAB-14 to probe the endosomal-autophagic-lysosomal (EAL) pathway and PPAR-γ-mediated neuroinflammation in APP/PS1 mouse models or BV2 microglial cells [2].

Long-Term Chronic Dosing Studies in Neurodegeneration Models

The exceptional safety profile of OAB-14 (MTD >4.0 g/kg, no body weight loss or hepatotoxicity) [1] makes it a superior alternative to bexarotene for chronic administration studies. It is particularly valuable in longitudinal experiments where compound tolerability is critical for interpreting behavioral and pathological outcomes without confounding toxicity.

Comparative Efficacy Studies Against Anti-Aβ Monoclonal Antibodies

OAB-14's status as the only small molecule Aβ-clearance enhancer in Phase II trials [1] positions it as a key comparator for evaluating novel therapeutic modalities. Its oral bioavailability and multi-target mechanism offer a contrasting profile to infused biologics like aducanumab, enabling head-to-head studies in transgenic mouse models to assess relative efficacy, safety, and practicality.

Cross-Disease Research in Protein Aggregation Disorders

OAB-14's ability to enhance glymphatic clearance of α-synuclein and improve motor function in rotenone-induced Parkinson's disease mice [1] expands its utility beyond Alzheimer's disease. It serves as a powerful chemical probe for investigating shared clearance mechanisms in synucleinopathies and for evaluating the therapeutic potential of targeting the glymphatic system across multiple neurodegenerative conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for OAB-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.